molecular formula C3H11O7P B104645 1,2,3-Propanetriol, phosphate CAS No. 12040-65-2

1,2,3-Propanetriol, phosphate

Cat. No. B104645
CAS RN: 12040-65-2
M. Wt: 190.09 g/mol
InChI Key: XYZZKVRWGOWVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Propanetriol, commonly known as glycerol or glycerin, is the most important trihydroxy alcohol . It is a sweet, syrupy liquid and is a product of the hydrolysis of fats and oils .


Synthesis Analysis

Glycerol is generally obtained from plant and animal sources where it occurs in triglycerides, esters of glycerol with long-chain carboxylic acids. The hydrolysis, saponification, or transesterification of these triglycerides produces glycerol as well as the fatty acid derivative . Glycerol is a principal by-product of the biodiesel industry resulting from the transesterification process .


Molecular Structure Analysis

Glycerol is a simple triol compound. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. The glycerol backbone is found in lipids known as glycerides . Although achiral, glycerol is prochiral with respect to reactions of one of the two primary alcohols .


Chemical Reactions Analysis

Glycerol is a product of the hydrolysis of fats and oils . It is also involved in the reaction with ATP to yield glycerol 1-phosphate .


Physical And Chemical Properties Analysis

Glycerol is a colorless, odorless, viscous liquid with a sweet taste, derived from both natural and petrochemical feedstocks . It has a specific gravity of 1.26, a melting point of 18.2°C, and a boiling point of 290°C under normal atmospheric pressure .

Scientific Research Applications

Adhesive Polymers

  • Application : Synthesis of adhesive polymers, specifically for dental applications. 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate has shown potential in forming cross-linked products useful in dentistry, due to its good solubility and hydrolytic stability. It also demonstrated non-cytotoxic effects, which is crucial for medical applications (Moszner et al., 2006).

Environmental Chemistry

  • Application : Understanding phosphate bonding on minerals. Research on the molecular configuration of phosphate on ferrihydrite at different pH levels helps in comprehending the mobility of potential water pollutants and their environmental interactions (Khare et al., 2007).

Catalysis

  • Application : In catalysis, particularly for the dehydration of 1,2-propanediol to propanal. Boron phosphate, for instance, has shown high catalytic activity and selectivity in this process, which is significant for industrial applications (Otomo et al., 2019).

Biotechnology

  • Application : In biotechnological processes such as the extraction of 1,3-propanediol from glycerol-based fermentation broths. An aqueous two-phase system involving methanol and phosphate was found effective for this purpose, indicating a potential for industrial-scale bioprocessing (Li et al., 2011).
  • Application : Development of microbial cell factories for the production of 1,3-propanediol from glucose. This research highlights the potential of using genetically modified strains of Klebsiella pneumoniae for more economical and efficient production of this important chemical (Lama et al., 2020).

Material Science

  • Application : In material science, specifically studying the erosion characteristics of polyanhydride matrices. These studies provide insights into the degradation process of biomaterials used in drug delivery systems (Akbari et al., 1998).

Molecular Studies

  • Application : Molecular studies on 1,2,3-Propanetriol, focusing on its conformational properties and hydrogen-bonding trends. Such research is important for understanding the behavior of polyhydroxylated compounds, which have numerous applications in chemistry and biology (Callam et al., 2001).

Public Health

  • Application : Investigating human exposure to organophosphate flame retardant chemicals. This research is crucial for understanding the potential health impacts of these widely used chemicals (Ospina et al., 2018).

Future Directions

The ever-growing market of biodiesel has created a significant surplus of glycerol production, resulting in a concomitant drop of its price . Thus, glycerol has become a highly available, low-cost liquid, and over the past decade its use as an alternative solvent has been gaining unprecedented attention . This review summarizes the utilization of glycerol and glycerol-based deep eutectic mixtures as emerging solvents with outstanding prospect in bioactive polyphenol extraction .

properties

IUPAC Name

phosphoric acid;propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3.H3O4P/c4-1-3(6)2-5;1-5(2,3)4/h3-6H,1-2H2;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZZKVRWGOWVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52007-79-1
Record name Phosphoric acid, polymer with 1,2,3-propanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52007-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501033192
Record name 1,2,3-Propanetriol, phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501033192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Propanetriol, phosphate

CAS RN

12040-65-2, 27082-31-1, 52007-79-1
Record name Glycerophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12040-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Propanetriol, phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerophosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027082311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyglycerolphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052007791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriol, phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3-Propanetriol, phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501033192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3-Propanetriol, phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Propanetriol, phosphate
Reactant of Route 2
Reactant of Route 2
1,2,3-Propanetriol, phosphate
Reactant of Route 3
Reactant of Route 3
1,2,3-Propanetriol, phosphate
Reactant of Route 4
1,2,3-Propanetriol, phosphate
Reactant of Route 5
1,2,3-Propanetriol, phosphate
Reactant of Route 6
1,2,3-Propanetriol, phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.